

Technical Guide: 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde[1][2]

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Compound of Interest

Compound Name:	5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde
CAS No.:	56656-94-1
Cat. No.:	B1277653

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Part 1: Executive Summary & Chemical Identity[2]

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde (CAS 56656-94-1) is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry and advanced organic synthesis. Characterized by a furan core substituted with an aldehyde at position 2 and a (4-bromophenyl)thio group at position 5, this molecule serves as a "bifunctional linchpin."^[1]

Its strategic value lies in its orthogonal reactivity:

- The Aldehyde (-CHO): A versatile electrophile for condensation reactions (e.g., Schiff bases, hydrazones) to generate diverse libraries of bioactive agents.^[1]
- The Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the extension of the carbon skeleton.^[1]
- The Sulfide Bridge (-S-): A stable linker that can be selectively oxidized to sulfoxides or sulfones to tune lipophilicity and metabolic stability.

Chemical Identification Data

Property	Specification
CAS Number	56656-94-1
IUPAC Name	5-[(4-bromophenyl)sulfonyl]furan-2-carbaldehyde
Synonyms	5-(4-Bromophenylthio)furfural; 5-(4-Bromophenylthio)-2-furaldehyde
Molecular Formula	C ₁₁ H ₇ BrO ₂ S
Molecular Weight	283.14 g/mol
SMILES	<chem>c1cc(ccc1Sc2ccc(o2)C=O)Br</chem>
Appearance	Pale yellow to amber solid
Solubility	Soluble in DMSO, DMF, CHCl ₃ ; Sparingly soluble in water

Part 2: Synthesis & Manufacturing[2]

The synthesis of **5-[(4-Bromophenyl)sulfonyl]-2-furaldehyde** typically relies on Nucleophilic Aromatic Substitution (S_NAr). The electron-withdrawing aldehyde group at the C2 position of the furan ring activates the C5 position, making it susceptible to nucleophilic attack by thiols.[1]

Core Synthetic Route: S_NAr Displacement

The most robust protocol involves the reaction of 5-nitro-2-furaldehyde (or 5-bromo-2-furaldehyde) with 4-bromobenzenethiol in the presence of a mild base.

Reaction Mechanism[1]

- Deprotonation: The base (K₂CO₃) deprotonates 4-bromobenzenethiol to generate the highly nucleophilic thiolate anion.[1]
- Addition: The thiolate attacks the C5 position of the furan ring.[1]

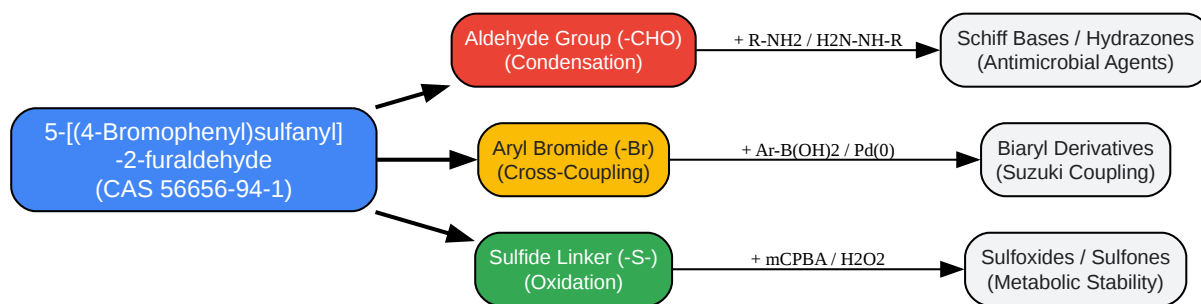
- Elimination: The nitro group (or halide) is expelled, restoring aromaticity and yielding the thioether product.[1]

Detailed Experimental Protocol

- Reagents:
 - 5-Nitro-2-furaldehyde (1.0 eq) [Substrate]
 - 4-Bromobenzenethiol (1.1 eq) [Nucleophile][1]
 - Potassium Carbonate (K_2CO_3 , 2.0 eq) [Base][1]
 - DMF (Dimethylformamide) [Solvent][1]
- Procedure:
 - Dissolve 5-nitro-2-furaldehyde (10 mmol) in dry DMF (20 mL) in a round-bottom flask.
 - Add K_2CO_3 (20 mmol) followed by 4-bromobenzenethiol (11 mmol).
 - Stir the reaction mixture at 60–80°C under an inert atmosphere (N_2) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).
 - Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.[1]
 - Filter the precipitate and wash with cold water to remove residual DMF and inorganic salts.[1]
 - Purification: Recrystallize from Ethanol (EtOH) or purify via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to obtain the pure title compound.

Part 3: Chemical Reactivity & Visualization[2]

The compound's utility is defined by its three distinct reactive centers.[1] The diagram below illustrates the divergent synthetic pathways accessible from this single scaffold.



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Figure 1: Divergent synthetic pathways for **5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde**.^[1]

Key Transformations

- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields push-pull alkenes useful in optoelectronics.^[1]
- Schiff Base Formation: Condensation with amines or hydrazides creates imine linkages, a structural motif common in antifungal and antitubercular drugs.^[1]
- Suzuki-Miyaura Coupling: The bromine atom allows the attachment of complex aryl or heteroaryl groups, expanding the library of "privileged structures" for drug screening.^[1]

Part 4: Applications in Drug Discovery^[2]

Antimicrobial & Antifungal Research

Furan-2-carbaldehyde derivatives are historically significant in antimicrobial research (e.g., nitrofurantoin).^[1] The introduction of the (4-bromophenyl)thio moiety enhances lipophilicity (LogP), facilitating cell membrane penetration.^[1] Researchers utilize this CAS entry to synthesize:

- Thiosemicarbazones: By reacting the aldehyde with thiosemicarbazide, generating compounds with potent inhibitory activity against *Staphylococcus aureus* and *Candida albicans*.^[1]
- Hydrazones: Linkers that often exhibit dual anti-inflammatory and antimicrobial profiles.^[1]

Anticancer Scaffolds

The electrophilic nature of the furan-aldehyde system can target cysteine residues in proteins. Derivatives of 5-arylthio-furfurals have been investigated for:

- Tubulin Polymerization Inhibition: The structural rigidity provided by the thioether-linked biaryl system mimics colchicine-binding site inhibitors.
- Cytotoxicity: Screening against varying cancer cell lines (e.g., HeLa, MCF-7) often reveals that the 4-bromo substituent enhances potency compared to unsubstituted analogs due to halogen bonding interactions.[\[1\]](#)

Part 5: Safety & Handling (MSDS Highlights)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation. [1]
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[\[1\]](#)
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.[\[1\]](#)
- Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[\[1\]](#)

References

- PubChem.5-(4-Bromophenyl)furan-2-carbaldehyde (Structural Analog Reference). [\[Link\]](#) (Note: Cited for structural comparison of the furan-carbaldehyde core reactivity).

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Sources

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